4-Fluoroestradiol is classified as a fluorinated steroid and falls under the category of synthetic estrogens. Its primary use is as a radiopharmaceutical in PET imaging to evaluate estrogen receptor status in various cancers, especially breast cancer. The compound is often used in conjunction with other fluorinated analogs for comparative studies and imaging purposes.
The synthesis of 4-fluoroestradiol typically involves several key steps:
Recent advancements have led to automated synthesis procedures that enhance yield and reproducibility. For example, one study reported a fully automated one-pot synthesis yielding over 40% radiochemical purity within 80 minutes using specialized synthesizers .
The molecular formula for 4-fluoroestradiol is C18H21FO2, with a molecular weight of approximately 288.36 g/mol. Its structure features:
The compound's three-dimensional structure allows it to interact effectively with estrogen receptors, facilitating its role in imaging and potential therapeutic applications.
4-Fluoroestradiol undergoes various chemical reactions typical of steroid compounds:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for enhanced efficacy or specificity in targeting estrogen receptors .
The mechanism of action of 4-fluoroestradiol primarily involves its binding to estrogen receptors (ERs). Upon binding, it activates ER-mediated signaling pathways that regulate gene expression related to cell proliferation and differentiation. This interaction is particularly significant in estrogen receptor-positive tumors, where the presence of estrogen can influence tumor growth.
Studies have shown that 4-fluoroestradiol exhibits high affinity for both ER alpha and ER beta subtypes, making it a useful tracer for PET imaging to assess ER status in tumors .
4-Fluoroestradiol is primarily used in medical imaging as a radiotracer for PET scans to visualize estrogen receptor-positive tissues. Its applications include:
The ongoing research into its efficacy continues to expand its potential applications within oncology and beyond .
4-Fluoroestradiol (4-FE2; C₁₈H₂₃FO₂) is a fluorinated derivative of 17β-estradiol (E2) where a fluorine atom replaces the hydrogen at the C4 position of the phenolic A-ring. This modification preserves the core steroidal structure—comprising fused cyclohexane rings in a trans configuration—while introducing electronic perturbations. The molecule maintains the cis orientation of A/B rings characteristic of estradiol, with critical stereocenters at C8 (R), C9 (S), C13 (S), C14 (S), and C17 (S) defining its three-dimensional conformation [1] [9]. Nuclear magnetic resonance (NMR) studies confirm that fluorination does not alter the overall molecular geometry but increases the A-ring’s electron-withdrawing potential, enhancing its binding affinity for estrogen receptors (ERs) [1] [9].
The stereochemical integrity at C17 is essential for biological activity. The β-hydroxyl group at C17 forms hydrogen bonds with ERα’s His524 and water-mediated interactions, while the C3 hydroxyl engages Glu353/Arg394. Fluorine’s van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), allowing seamless integration into ER’s hydrophobic pocket without steric clashes. X-ray crystallography reveals that 4-fluoro substitution reorients the C3–C4 bond dipole, strengthening π-stacking with Phe404 in ERα [9]. This stereoselective binding is evident in the 180 ± 43% relative binding affinity (RBA) of 4-FE2 for rat uterine ER compared to native estradiol [1].
Table 1: Structural Parameters of 4-Fluoroestradiol vs. Estradiol
Parameter | 4-Fluoroestradiol | 17β-Estradiol |
---|---|---|
Molecular Formula | C₁₈H₂₃FO₂ | C₁₈H₂₄O₂ |
Molar Mass (g/mol) | 290.378 | 272.38 |
C3–C4 Bond Length (Å) | 1.39 | 1.40 |
C4–F Bond Length (Å) | 1.34 | N/A |
Key Stereocenters | 8R,9S,13S,14S,17S | Identical |
Solubility: 4-Fluoroestradiol exhibits moderate lipophilicity (logP ≈ 3.2), balancing membrane permeability and aqueous solubility. It is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in organic solvents like ethanol, DMSO, and acetonitrile. Protein binding is extensive (95%), primarily to albumin and sex hormone-binding globulin (SHBG), which governs its biodistribution [3] [5].
Stability: The compound demonstrates metabolic vulnerability, particularly in hepatic tissue. Glucuronidation at C3 or C17 by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs) generate hydrophilic conjugates excreted via bile or urine. In human PET studies, only 10% of administered [¹⁸F]4-fluoroestradiol remains unmetabolized after 2 hours, with glucuronides constituting >70% of circulating species [3] [5]. The fluorine atom impedes oxidation by cytochrome P450 enzymes, reducing catechol estrogen formation compared to non-halogenated estradiols [1].
Reactivity: Fluorine’s high electronegativity withdraws electron density from the A-ring, lowering the pKₐ of the C3 hydroxyl (estimated pKₐ 9.2 vs. 10.2 for estradiol). This enhances hydrogen-bonding capacity with ER’s ligand-binding domain but reduces susceptibility to electrophilic attacks. Under physiological conditions, 4-FE2 does not form covalent adducts, though UV exposure may degrade it via radical pathways [9].
Table 2: Metabolic Stability Profile
Property | 4-Fluoroestradiol | Estradiol |
---|---|---|
Hepatic Extraction | High (>90% first-pass) | High |
Major Metabolites | Glucuronides, Sulfates | 2/4-Hydroxyestradiol, Glucuronides |
Plasma Half-life | 0.89 hours (¹⁸F tracer) | ~2 hours |
Dominant Excretion | Biliary > Renal | Renal |
Binding Affinity: 4-Fluoroestradiol exhibits superior ERα binding (RBA = 180%) compared to estradiol (100%), attributed to fluorine’s electron-withdrawing effect amplifying the phenolic ring’s polarity and optimizing electrostatic complementarity with ER’s binding cavity [1] [9]. In contrast, 2-fluoroestradiol shows reduced affinity (RBA = 24%) due to steric hindrance near the C2 catalytic site, while 16α-fluoroestradiol primarily binds ERβ and is used in PET imaging [1] [3].
Metabolic Resistance: Fluorination at C4 blocks 4-hydroxylation—a major oxidative pathway for estradiol—extending functional residence time in target tissues. Conversely, 2-hydroxyestradiol is rapidly inactivated via methylation or oxidation. Halogen size matters: bulkier 4-chloroestradiol exhibits lower RBA (45%) than 4-FE2 due to van der Waals repulsion [1].
Physicochemical Contrasts: 4-FE2’s fluorine atom increases molecular polarity (dipole moment = 2.1 D vs. 1.7 D for estradiol), marginally reducing logP. This slightly enhances aqueous solubility but does not compromise blood-brain barrier penetration. Among halogenated analogs, iodoestradiol derivatives show the highest lipophilicity but suffer from dehalogenation in vivo [3] [9].
Table 3: Comparative Analysis of Estradiol Derivatives
Compound | Relative ERα Binding (%) | Metabolic Half-life | Key Metabolic Pathways |
---|---|---|---|
17β-Estradiol (E2) | 100 (Reference) | ~2 hours | 2/4-Hydroxylation, Glucuronidation |
4-Fluoroestradiol | 180 ± 43 | ~1.5 hours | Glucuronidation, Sulfation |
2-Fluoroestradiol | 24 ± 7 | <1 hour | Rapid O-methylation |
16α-Fluoroestradiol | 95* (ERβ-selective) | ~1.8 hours | Defluorination, Hydroxylation |
4-Chloroestradiol | 45 ± 12 | ~2 hours | Dechlorination, Glucuronidation |
*Data for ERβ binding [1] [3] [9]
The strategic placement of fluorine at C4 optimizes ER engagement while mitigating oxidative metabolism—a balance unmatched by other halogenated estrogens. This positions 4-FE2 as a pivotal tool for probing ER biochemistry and developing targeted imaging agents [1] [9].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: